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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and supporting information for the

successful co-immunoprecipitation (Co-IP) of the Parvin-paxillin protein complex. This

interaction is a key component of focal adhesions, dynamic structures that mediate the

connection between the cell and the extracellular matrix, playing a crucial role in cell adhesion,

migration, and signaling. Understanding the intricacies of the Parvin-paxillin interaction is vital

for research in cancer biology, cell motility, and tissue engineering.

Introduction to the Parvin-Paxillin Interaction
Parvins are a family of adaptor proteins that link integrins to the actin cytoskeleton. Paxillin is a

scaffolding protein that recruits a multitude of signaling and structural proteins to focal

adhesions. The direct interaction between the C-terminal calponin homology (CH2) domain of

Parvin and the leucine-rich LD motifs (specifically LD1, LD2, and LD4) of paxillin is a critical

event in the assembly and maturation of focal adhesions.[1][2] This interaction contributes to

the regulation of cell spreading, migration, and survival.

Data Presentation: Parvin-Paxillin Binding Affinity
The binding affinity between β-parvin and the different LD motifs of paxillin has been quantified

using surface plasmon resonance (SPR), providing valuable data on the strength of these
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interactions.

Interacting
Proteins

Method
Dissociation
Constant (KD)

Reference

β-Parvin and Paxillin

LD1

Surface Plasmon

Resonance
27 µM [1][3]

β-Parvin and Paxillin

LD2

Surface Plasmon

Resonance
42 µM [1][3]

β-Parvin and Paxillin

LD4

Surface Plasmon

Resonance
73 µM [1][3]

Experimental Protocols
This section provides a detailed methodology for the co-immunoprecipitation of endogenous

Parvin and paxillin from cultured cells.

Materials and Reagents
Cell Lines: CHO, HeLa, or other cell lines expressing endogenous Parvin and paxillin.

Antibodies:

Rabbit anti-Parvin antibody for immunoprecipitation (IP).

Mouse anti-paxillin antibody for Western blot detection.

Normal Rabbit IgG (isotype control).

Lysis Buffer (Buffer X with modifications):

50 mM PIPES, pH 6.8

150 mM Sucrose

50 mM NaCl
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50 mM NaF

40 mM Sodium Pyrophosphate

1 mM Na₃VO₄

0.5% Triton X-100

0.1% Sodium Deoxycholate

Protease Inhibitor Cocktail (EDTA-free)

Phosphatase Inhibitor Cocktail

Wash Buffer: Lysis Buffer with a reduced concentration of Triton X-100 (0.05%).[1]

Elution Buffer: 2x Laemmli sample buffer.

Beads: Protein A/G magnetic beads or agarose beads.

Buffers: Phosphate-buffered saline (PBS), Tris-buffered saline with Tween-20 (TBST).

Western Blotting Reagents: SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose),

blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary and secondary antibodies,

and chemiluminescent substrate.

Protocol: Co-immunoprecipitation of Parvin and Paxillin
1. Cell Culture and Lysis: a. Culture cells to 80-90% confluency. b. Wash cells twice with ice-

cold PBS. c. Add ice-cold Lysis Buffer to the plate (e.g., 1 mL for a 10 cm dish). d. Scrape the

cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30

minutes with occasional vortexing. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C

to pellet cellular debris. g. Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

h. Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA

assay).

2. Pre-clearing the Lysate (Optional but Recommended): a. To a sufficient amount of protein

lysate (e.g., 1 mg), add Protein A/G beads. b. Incubate with gentle rotation for 1 hour at 4°C. c.
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Pellet the beads by centrifugation or using a magnetic rack. d. Carefully transfer the

supernatant (pre-cleared lysate) to a new tube.

3. Immunoprecipitation: a. To the pre-cleared lysate, add the primary antibody (e.g., 2-5 µg of

anti-Parvin antibody). b. As a negative control, add an equivalent amount of normal rabbit IgG

to a separate tube of pre-cleared lysate. c. Incubate with gentle rotation for 2-4 hours or

overnight at 4°C. d. Add pre-washed Protein A/G beads to each tube. e. Incubate with gentle

rotation for another 1-2 hours at 4°C.

4. Washing: a. Pellet the beads by centrifugation or using a magnetic rack and discard the

supernatant. b. Resuspend the beads in 1 mL of ice-cold Wash Buffer. c. Repeat the wash step

3-4 times to remove non-specific binding proteins.

5. Elution: a. After the final wash, remove all residual wash buffer. b. Add 20-40 µL of 2x

Laemmli sample buffer directly to the beads. c. Boil the samples at 95-100°C for 5-10 minutes

to elute the protein complexes and denature the proteins. d. Pellet the beads and transfer the

supernatant (eluted sample) to a new tube.

6. Western Blot Analysis: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the

proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with blocking buffer for

1 hour at room temperature. d. Incubate the membrane with the primary antibody against

paxillin overnight at 4°C. e. Wash the membrane with TBST. f. Incubate the membrane with a

suitable HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the

membrane with TBST. h. Detect the protein bands using a chemiluminescent substrate and an

imaging system.
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Caption: Experimental workflow for the co-immunoprecipitation of the Parvin-paxillin complex.
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Caption: Simplified signaling pathway at focal adhesions involving the Parvin-paxillin

interaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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